
Bosutinib
Overview
Description
Bosutinib (C₂₆H₂₉Cl₂N₅O₃) is an orally administered second-generation tyrosine kinase inhibitor (TKI) targeting the BCR-ABL1 fusion protein in chronic myeloid leukemia (CML) . Approved for newly diagnosed Philadelphia chromosome-positive (Ph+) CML and for patients resistant/intolerant to prior therapies, this compound demonstrates efficacy across multiple lines of treatment .
Preparation Methods
Bosutinib can be synthesized through various methods. One common synthetic route involves the reaction of 7-(3-chloropropoxy)-6-methoxy-4-(2,4-dichloro-5-methoxyanilino)-3-quinolinecarbonitrile with N-methylpiperazine . The reaction is typically carried out in the presence of a base such as sodium iodide and a solvent like acetonitrile, followed by heating to reflux . The product is then purified through crystallization .
In industrial production, this compound is often prepared by dissolving the crude product in a mixture of water and an alkyl halide, followed by crystallization and drying to obtain high-purity this compound monohydrate . This method ensures the removal of impurities and yields a product with high chemical purity .
Chemical Reactions Analysis
Metabolism
Bosutinib is primarily metabolized by the CYP3A4 enzyme . The major circulating metabolites found in plasma are:
-
Oxydechlorinated (M2) this compound (19% of parent exposure)
-
This compound N-oxide (M6) as a minor circulating metabolite
All of these metabolites have been deemed inactive .
Elimination
Following a single oral dose of radiolabeled this compound without food, 91.3% of the dose was recovered in feces, and 3.3% was recovered in urine . The mean terminal phase elimination half-life is 22.5 ± 1.7 hours following a single oral dose, with an apparent clearance of 189 ± 48 L/h .
Binding and Interactions
This compound occupies the ATP-binding site of Abl, positioned between the N-terminal and C-terminal lobes of the kinase . Its binding mode resembles those of gefitinib and erlotinib when bound to EGFR . The quinoline group of this compound aligns similarly to the quinazoline groups of EGFR inhibitors, with a slight rotation to accommodate the nitrile group .
A key interaction is the hydrogen bond between the quinoline N1 nitrogen atom and the backbone amide of M318, a residue in the kinase's hinge region . The 2,4-dichloro-5-methoxy aniline fragment is oriented at approximately 65° to the quinoline plane, filling a hydrophobic pocket . The N-propoxy-N-methylpiperazine group extends out of the ATP-binding site, making van der Waals contacts with the kinase hinge region .
This compound can bind to both the DFG-In and DFG-Out conformations of Abl, unlike imatinib, which binds exclusively to the DFG-Out conformation . this compound's binding affinity for phosphorylated Abl is similar to that of unphosphorylated Abl .
Activity
This compound is effective against imatinib-resistant CML . It inhibited 16 of 18 imatinib-resistant forms of BCR-ABL kinase expressed in murine myeloid cell lines, but it did not inhibit the T315I and V299L mutant cells . this compound inhibits the autophosphorylation of both Abl and Src kinases, leading to the inhibition of cell growth and apoptosis .
Adverse Events
Common adverse events associated with this compound include diarrhea, nausea, thrombocytopenia, increased alanine aminotransferase, vomiting, abdominal pain, rash, anemia, pyrexia, liver test abnormalities, fatigue, cough, headache, and edema .
Scientific Research Applications
Bosutinib is an orally active, dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) following resistance or intolerance to previous treatments . Originally approved for CML, research has expanded to explore its potential in treating other conditions, such as amyotrophic lateral sclerosis (ALS) .
This compound for Chronic Myeloid Leukemia (CML)
This compound is effective for patients with CML who have previously been treated with tyrosine kinase inhibitors (TKIs) . The phase 4 BYOND trial studied this compound in CML patients resistant or intolerant to prior TKIs, using a starting dose of 500 mg daily .
Efficacy:
- At the conclusion of the study, with a median follow-up of 47.8 months, 48.1% of patients with Philadelphia chromosome-positive chronic phase CML were still undergoing treatment .
- Among those who could be evaluated, 71.8% attained or maintained a major molecular response (MMR), and 59.7% achieved a molecular response (MR)4 at any point during the treatment .
- The probability of maintaining MMR at 36 months was 87.2%, while the probability of maintaining MR4 was 80.7% .
- The overall survival rate at 48 months was 88.3% .
- In patients <65, 65–74, and ≥75 years of age, cumulative major molecular response rates at any time on treatment were 73.6%, 64.5%, and 74.1%, respectively .
- In patients with mCCI scores of 2, 3, and ≥4, cumulative major molecular response rates were 77.9%, 63.0%, and 59.3%, respectively .
- The median time to MMR in responders was 9.0 months for this compound, compared to 11.9 months for imatinib .
- After 60 months of follow-up, the estimated overall survival rate was 95% in the this compound group and 94% in the imatinib group .
Safety and Tolerability: Long-term adverse events were consistent with this compound's known safety profile, and no new safety issues were identified . Managing adverse events through dose reduction helped maintain efficacy while improving tolerability . Older patients (≥75 years) and those with a high comorbidity burden (mCCI ≥4) may require closer monitoring due to the increased risk of treatment-emergent adverse events .
Dose Management: The starting dose of this compound in the BYOND trial was 500 mg daily . The management of adverse events through dose reduction maintained efficacy while improving tolerability .
This compound for Amyotrophic Lateral Sclerosis (ALS)
This compound is being explored as a potential treatment for amyotrophic lateral sclerosis (ALS), a neurodegenerative disease .
Preclinical Studies: this compound showed neuroprotective effects in cell-based assays and mouse models of ALS, leading to clinical trials to develop it as a therapeutic drug for ALS .
Phase 1 Study: A phase 1 dose-escalation study evaluated the safety and tolerability of this compound in ALS patients .
- The study included patients whose total ALSFRS-R scores decreased by 1-3 points during the 12-week .
- No dose-limiting toxicities (DLTs) were observed up to 300 mg daily, but DLTs were observed in 3/3 patients in the 400 mg daily cohort .
- The most common adverse events were gastrointestinal issues (92.3%), liver function-related issues (53.8%), and rash (23.1%) .
- A subset of patients (5/9) responded well to this compound treatment over the 12-week treatment period .
- Treatment-responsive patients had lower levels of plasma neurofilament light chain (NFL) .
Phase 2 Study: A phase 2 clinical trial achieved its primary endpoints, supporting further development of this compound as an ALS treatment .
Chemical Properties and Analysis
This compound's liquid chromatography analytical method has been developed and optimized using HPLC . Column temperature, mobile phase B composition, and buffer pH were identified as critical factors .
Drug Interactions
Mechanism of Action
Bosutinib exerts its effects by inhibiting the BCR-ABL kinase, which is responsible for the uncontrolled proliferation of leukemic cells . It is an ATP-competitive inhibitor that binds to the ATP-binding site of the kinase, preventing its activation . This compound also inhibits other kinases such as Src, Lyn, and Hck, which play a role in cancer cell signaling . This dual inhibition leads to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Efficacy in Chronic-Phase CML
Progression-Free Survival (PFS) and Overall Survival (OS)
- Bosutinib vs. Dasatinib/Nilotinib (Second-Line Therapy) :
In a matching-adjusted indirect comparison (MAIC), this compound showed statistically significant improvements in PFS compared to dasatinib (HR: 0.72, p < 0.05) and nilotinib (HR: 0.68, p < 0.05) in second-line (2L) CML. However, OS was similar across all three TKIs .- Key Trial Data :
TKI | Median PFS (Months) | 5-Year OS Rate (%) |
---|---|---|
This compound | 56.1 | 78 |
Dasatinib | 48.3 | 76 |
Nilotinib | 44.7 | 75 |
Source: MAIC analysis of phase II/III trials .
- This compound vs. Imatinib (First-Line Therapy) :
The BELA trial reported comparable complete cytogenetic response (CCyR) rates at 12 months (70% vs. 68% for this compound vs. imatinib, p = 0.601) but faster time to major molecular response (MMR) with this compound (median 12.9 vs. 24.6 weeks, p < 0.001) .
Resistance Profiles
This compound is ineffective against the T315I and V299L mutations, similar to dasatinib and nilotinib. However, it retains activity against mutations conferring resistance to imatinib (e.g., Y253H, F359C) and nilotinib (E255K) .
Adverse Event (AE) Profiles
- Key Distinctions :
Cost-Effectiveness
In a U.S. payer model, this compound dominated dasatinib and nilotinib in 2L CML due to prolonged time in the lower-cost progression-free state:
Biological Activity
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor primarily used for the treatment of chronic myeloid leukemia (CML). This article explores its biological activity, efficacy, safety profile, and relevant case studies based on diverse sources.
This compound exerts its therapeutic effects by inhibiting the activity of the Bcr-Abl fusion protein, which is responsible for the pathogenesis of CML. In addition to targeting Bcr-Abl, this compound also inhibits Src family kinases, which play a role in tumor progression and metastasis. This dual inhibition is crucial for overcoming resistance to other tyrosine kinase inhibitors (TKIs) such as imatinib and dasatinib.
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, demonstrating significant efficacy in patients with CML:
- Phase 1/2 Study : A study involving 118 patients who had previously been treated with imatinib showed that this compound achieved a major cytogenetic response in 32% of patients and a complete hematologic response in 73% . The median follow-up was 28.5 months.
- Phase 3 BFORE Trial : This trial compared this compound with imatinib in newly diagnosed chronic phase CML patients. Results indicated that this compound provided superior major molecular response rates across different risk groups, particularly benefiting high-risk patients . At five years, the overall survival rate was reported at 88.3% .
- BYOND Trial : In this phase 4 trial involving 163 previously treated patients, this compound maintained a major molecular response rate of 71.8% at any time during treatment . The median follow-up was 47.8 months.
Safety Profile
The safety profile of this compound has been consistent across studies. Common treatment-emergent adverse events (TEAEs) include:
- Gastrointestinal Issues : Diarrhea (8%) and rash (4%) were among the most frequently reported grade 3/4 nonhematologic adverse events .
- Long-term Safety : No new safety signals were identified over extended follow-up periods, with long-term adverse events aligning with known profiles .
Case Studies
- Real-World Evidence : A retrospective observational study highlighted that among 84 chronic phase patients switching to this compound due to resistance or intolerance to prior TKIs, complete cytogenetic response rates were 67%, with an overall survival rate of 91% at two years post-initiation .
- Comparative Effectiveness : In a study comparing this compound with imatinib for newly diagnosed CML, this compound demonstrated better efficacy and a manageable safety profile, reinforcing its position as a preferred first-line therapy in specific patient populations .
Summary of Key Findings
Study Type | Patient Population | Major Molecular Response Rate | Overall Survival Rate | Common Adverse Events |
---|---|---|---|---|
Phase 1/2 Study | Previously treated CML patients | 32% | Not specified | Diarrhea, rash |
Phase 3 BFORE Trial | Newly diagnosed CML patients | Superior to imatinib | 88.3% at 5 years | Consistent long-term AEs |
BYOND Trial | Previously treated CML patients | 71.8% | Not specified | Similar to known profiles |
Real-World Study | Chronic phase CML patients | 67% | 91% at 2 years | Diarrhea, rash |
Q & A
Basic Research Questions
Q. What pharmacokinetic properties of bosutinib are critical for designing drug interaction studies?
this compound is primarily metabolized by CYP3A4 into inactive metabolites (M2, M5, M6), with a long half-life (32–41 hours) indicating slow hepatic clearance. Researchers should prioritize evaluating CYP3A4 inhibitors/inducers in preclinical models to predict drug-drug interactions. Plasma concentration monitoring is recommended in trials involving hepatically impaired patients or co-administered CYP3A4-modifying agents .
Q. What validated endpoints are used to assess this compound efficacy in chronic myeloid leukemia (CML) trials?
Key endpoints include complete cytogenetic response (CCyR) at 12–24 months, major molecular response (MMR), and progression-free survival (PFS). For example, in the BFORE trial, 57.6% of newly diagnosed CML patients achieved CCyR at 24 months. These endpoints should be benchmarked against historical controls (e.g., imatinib) in phase III studies .
Q. How is the PICOT framework applied to structure this compound research questions?
Example PICOT formulation:
- P : CML patients resistant to first-line TKIs
- I : this compound 500 mg/day
- C : Dasatinib 100 mg/day
- O : MMR rates at 12 months
- T : 24-month follow-up This framework ensures alignment with population-specific outcomes and comparators, reducing bias in observational studies .
Advanced Research Questions
Q. What methodologies address contradictions in survival data between this compound and other TKIs?
Matching-adjusted indirect comparison (MAIC) reweights individual patient data (IPD) from this compound trials to match baseline characteristics of comparator cohorts (e.g., dasatinib/nilotinib). In cost-effectiveness analyses, MAIC-adjusted hazard ratios (HRs) for PFS (HR: 0.72 vs. dasatinib) and quality-adjusted life years (QALYs: +1.5) resolve discrepancies from cross-trial heterogeneity .
Q. How should missing longitudinal data be handled in this compound trials for neurodegenerative diseases?
For ALS trials:
- Use last observation carried forward (LOCF) for dropouts after week 12 to impute ALSFRS-R scores.
- Apply mixed-effects model repeated measures (MMRM) without imputation to preserve covariance structure in dose-response analyses. These methods mitigate bias in neurodegenerative disease trials with high attrition rates .
Q. What adaptive trial designs optimize safety/efficacy evaluation in this compound repurposing studies?
The "triple 3 design" integrates:
- 3+3 dose escalation (oncology principles) for toxicity thresholds.
- 3-month observation windows to standardize enrollment in heterogeneous populations (e.g., ALS).
- Efficacy signals via Bayesian predictive probability models. This design accelerates phase II evaluation while maintaining safety rigor .
Q. How do pharmacogenomic factors influence this compound toxicity in global trials?
Asian patients exhibit 30–40% higher this compound plasma levels vs. non-Asian cohorts, correlating with increased gastrointestinal (GI) toxicity (diarrhea: 92.8% vs. 84.7%). Protocols should incorporate:
- Ethnicity-stratified randomization.
- Step-in dosing (300 mg → 400 mg over 14 days) to mitigate early GI events.
- CYP3A5 genotyping to identify fast metabolizers requiring dose adjustments .
Q. Methodological Resources
- Economic Modeling : Partitioned survival models with lifetime horizons, incorporating MAIC-adjusted survival curves and country-specific utility weights .
- Real-World Evidence : Leverage registries (e.g., CP-CML national cohorts) to validate trial-derived PFS/OS estimates .
- Combination Therapy : Preclinical synergy screens (e.g., this compound + retinoids in HL-60 cells) using paired t-tests for differentiation markers (CD11b, G1/G0 arrest; p < 0.05) .
Properties
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPYILGKFZZVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861568 | |
Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380843-75-4 | |
Record name | Bosutinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380843-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bosutinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.